4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate is a complex organic compound with the molecular formula C33H30N4O5 It is known for its unique structure, which includes a hydrazone linkage and a naphthoate ester group
Preparation Methods
The synthesis of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate typically involves the reaction of 4-formylphenyl 1-naphthoate with phenylacetylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the naphthoate group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets .
Comparison with Similar Compounds
4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate can be compared with similar compounds such as:
4-{(E)-[2-(2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 1-naphthoate: This compound has a similar structure but includes a cyclohexylamino group, which may alter its chemical and biological properties.
4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 1-naphthoate:
Properties
Molecular Formula |
C26H20N2O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H20N2O3/c29-25(17-19-7-2-1-3-8-19)28-27-18-20-13-15-22(16-14-20)31-26(30)24-12-6-10-21-9-4-5-11-23(21)24/h1-16,18H,17H2,(H,28,29)/b27-18+ |
InChI Key |
VNRCFHZYBXTFAA-OVVQPSECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.